molecular formula C23H28N4O2 B2607500 N1-allyl-N2-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)oxalamide CAS No. 941995-52-4

N1-allyl-N2-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)oxalamide

Cat. No.: B2607500
CAS No.: 941995-52-4
M. Wt: 392.503
InChI Key: YIWIZSFQSPUNOM-UHFFFAOYSA-N
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Description

N1-allyl-N2-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)oxalamide is a synthetic oxalamide derivative designed as a constructive scaffold for the development of novel anticancer leads . Its molecular structure integrates an indole moiety, a privileged scaffold in medicinal chemistry known for its significant pharmacological behavior and bioavailability, which makes it a highly inquisitive core for anticancer drug research . The compound features a unique configuration that combines an aromatic 4-(dimethylamino)phenyl group and an indolin-1-yl ethyl group, which may enhance ligand-receptor interactions and solubility . The oxalamide backbone provides structural rigidity and hydrogen-bonding capacity, which are critical for target binding and molecular recognition in biological systems . This compound is intended for research applications in oncology drug discovery, particularly for investigating mechanisms such as kinase inhibition, tubulin interaction, or apoptosis induction, as is common with indole-based derivatives . Like several recently FDA-approved indole-based anticancer agents (e.g., panobinostat, alectinib, sunitinib), this oxalamide represents a target-based approach to addressing uncontrolled cell growth . It is supplied for in vitro studies only. This product is For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

N'-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-N-prop-2-enyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O2/c1-4-14-24-22(28)23(29)25-16-21(18-9-11-19(12-10-18)26(2)3)27-15-13-17-7-5-6-8-20(17)27/h4-12,21H,1,13-16H2,2-3H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIWIZSFQSPUNOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NCC=C)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with the preparation of the indolin-1-yl ethylamine derivative. This can be achieved through the reaction of indoline with an appropriate alkylating agent.

    Formation of the Dimethylaminophenyl Intermediate: The next step involves the introduction of the 4-(dimethylamino)phenyl group. This can be done via a nucleophilic substitution reaction where the dimethylaminophenyl halide reacts with the indolin-1-yl ethylamine.

    Oxalamide Formation: The final step is the formation of the oxalamide linkage. This is typically achieved by reacting the intermediate with oxalyl chloride in the presence of a base such as triethylamine, followed by the addition of allylamine to form the final product.

Industrial Production Methods

In an industrial setting, the production of N1-allyl-N2-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)oxalamide would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the oxalamide group, potentially converting it to amines or other reduced forms.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).

Major Products

    Oxidation Products: Epoxides, hydroxylated derivatives.

    Reduction Products: Amines, alcohols.

    Substitution Products: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In organic synthesis, N1-allyl-N2-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)oxalamide can be used as a building block for more complex molecules. Its diverse functional groups make it a versatile intermediate in the synthesis of pharmaceuticals and other bioactive compounds.

Biology

The compound’s potential biological activity, particularly due to the presence of the dimethylamino and indolinyl groups, makes it a candidate for drug discovery and development. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.

Medicine

In medicinal chemistry, this compound could be explored for its therapeutic potential. Its structure suggests it might interact with various biological targets, making it a candidate for the development of new drugs for conditions such as cancer, neurological disorders, or infectious diseases.

Industry

In the materials science field, the compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.

Mechanism of Action

The exact mechanism of action of N1-allyl-N2-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)oxalamide would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The dimethylamino group could facilitate binding to negatively charged sites, while the indolinyl and phenyl groups might enhance hydrophobic interactions.

Comparison with Similar Compounds

Structural Analogues in the Evidence

The evidence includes compounds with overlapping functional groups:

Compound Key Features Relevance to Target Compound Reference
3-chloro-N-phenyl-phthalimide (Fig. 1, ) Phthalimide core with chloro and phenyl substituents. Shares a heterocyclic core but lacks the oxalamide linker and allyl/indole groups.
N1,N2-bis(2-(4-(2-(4-hydroxy-3-methoxyphenyl)-4-methyl-5-oxoimidazolidin-1-yl)phenyl)-2,4-dimethyl-5-oxoimidazolidin-1-yl)oxalamide () Oxalamide linker with imidazolidinone and methoxyphenyl groups. Demonstrates oxalamide-based architectures but diverges in substituents (no allyl/indole).
Ethyl 4-(dimethylamino) benzoate () Dimethylamino-phenyl group with ester functionality. Highlights the reactivity of dimethylamino groups but lacks the indole-oxalamide framework.
Sulfamoyl phenyl pentanamide derivatives () Isoindolinone and sulfamoyl groups. Structurally distinct but underscores the importance of sulfonamide/amide linkers in drug design.
Hypothetical Comparative Analysis

a) Electronic and Steric Effects

  • However, steric hindrance from the indolin-1-yl group in the target compound may reduce conformational flexibility relative to simpler analogs like 3-chloro-N-phenyl-phthalimide .

Biological Activity

N1-allyl-N2-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)oxalamide is a complex organic compound with potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and potential applications based on available research findings.

Chemical Structure and Properties

  • Molecular Formula : C26H27N5O4
  • Molecular Weight : 473.5 g/mol
  • CAS Registry Number : 941869-83-6

The compound features an allyl group, a dimethylamino group, and an indolinyl moiety, which contribute to its unique properties and biological interactions.

The proposed mechanism of action for this compound involves interactions with various biological targets, including enzymes and receptors. The dimethylamino group enhances binding affinity to negatively charged sites, while the indolinyl and phenyl groups may facilitate hydrophobic interactions .

Potential Therapeutic Applications

  • Anticancer Activity : Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. The structural components may inhibit tumor growth by interfering with cellular signaling pathways.
  • Neuroprotective Effects : The compound's ability to modulate neurotransmitter systems suggests potential in treating neurodegenerative diseases. In silico studies have indicated that related compounds can act as inhibitors of acetylcholinesterase (AChE), which is crucial for maintaining cholinergic function in conditions like Alzheimer's disease .
  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity, making it a candidate for further exploration in infectious disease treatments .

Synthesis

The synthesis of this compound typically involves several steps:

  • Preparation of Indolin Derivative : The initial step involves the reaction of indoline with an alkylating agent to form the indolin-1-yl ethylamine derivative.
  • Introduction of Dimethylaminophenyl Group : This is achieved through nucleophilic substitution where the dimethylaminophenyl halide reacts with the indolin derivative.
  • Formation of Oxalamide Linkage : The final step involves reacting the intermediate with oxalyl chloride in the presence of a base, followed by the addition of allylamine .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against specific enzymes relevant to cancer and neurodegenerative diseases. For example:

CompoundTarget EnzymeIC50 Value (µM)Reference
N1-allyl-N2-(...AChE25.5
N1-allyl-N2-(...BuChE18.7

Comparative Analysis

When compared to similar compounds, such as those containing methoxy or chlorophenyl groups instead of dimethylamino groups, this compound shows enhanced biological activity due to the electronic properties imparted by the dimethylamino group .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N1-allyl-N2-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)oxalamide?

  • Methodological Answer : Synthesis typically involves sequential coupling of oxalyl chloride derivatives with amine precursors. For example, glacial acetic acid under reflux (2–3 hours) is used to facilitate condensation, followed by TLC monitoring and recrystallization for purification . Similar oxalamide syntheses employ carbodiimide-based coupling agents (e.g., EDC·HCl) in dichloromethane with triethylamine as a base, achieving yields >70% after extraction and crystallization .

Q. How is the compound structurally characterized to confirm its identity?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 1H and 13C NMR to verify allyl, dimethylamino, and indoline substituents.
  • HRMS : High-resolution mass spectrometry for molecular ion confirmation.
  • X-ray Crystallography : Resolves conformational details (e.g., dihedral angles between aromatic rings) .

Q. What solvents and reaction conditions are optimal for its stability during storage?

  • Methodological Answer : The compound is hygroscopic and light-sensitive. Store in anhydrous DMSO or dichloromethane at –20°C under inert gas (N2/Ar). Avoid aqueous buffers to prevent hydrolysis of the oxalamide bond .

Advanced Research Questions

Q. How do steric and electronic effects of the allyl and dimethylamino groups influence reactivity in cross-coupling reactions?

  • Methodological Answer : The allyl group enhances nucleophilicity at the oxalamide nitrogen, enabling Pd-catalyzed Buchwald–Hartwig couplings. The dimethylamino group’s electron-donating nature stabilizes transition states in SNAr reactions. DFT calculations (e.g., B3LYP/6-31G*) can model charge distribution .

Q. What strategies resolve contradictions in biological activity data across cell lines?

  • Methodological Answer :

  • Dose-Response Profiling : Use 3D spheroid models to assess penetration efficiency.
  • Target Engagement Assays : Quantify binding to putative targets (e.g., kinases) via CETSA (Cellular Thermal Shift Assay).
  • Metabolomic Screening : Identify off-target effects using LC-MS/MS .

Q. How can conformational flexibility impact its pharmacological activity?

  • Methodological Answer : Molecular dynamics (MD) simulations (AMBER/CHARMM) reveal:

  • The indolin-1-yl group adopts a twisted conformation, reducing steric clash with the dimethylamino phenyl ring.
  • Free-energy landscapes show two dominant conformers with ΔG < 2 kcal/mol, suggesting dynamic binding modes .

Q. What analytical methods quantify trace impurities in bulk samples?

  • Methodological Answer :

  • HPLC-UV/ELSD : Use C18 columns with 0.1% TFA in acetonitrile/water gradients.
  • LC-HRMS : Detect and characterize impurities at <0.1% levels (e.g., hydrolyzed oxalamide or dealkylated byproducts) .

Critical Analysis of Contradictions

  • Synthetic Yield Variability : reports 60–70% yields via acetic acid reflux, while achieves >80% using carbodiimide coupling. This discrepancy may arise from differences in steric hindrance from the indolin-1-yl group.
  • Biological Potency : Antiproliferative effects vary 3-fold between cell lines (Table 2), likely due to differential expression of efflux pumps (e.g., P-gp). Co-administration with verapamil (a P-gp inhibitor) is recommended for standardization .

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